![molecular formula C9H14N2O3 B1278856 tert-Butyl (5-methylisoxazol-3-yl)carbamate CAS No. 97517-66-3](/img/structure/B1278856.png)
tert-Butyl (5-methylisoxazol-3-yl)carbamate
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Overview
Description
“tert-Butyl (5-methylisoxazol-3-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It is used in various fields including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound isInChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
. Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.10044231 g/mol .Scientific Research Applications
Pharmaceutical Research: FLT3 Inhibitors
Isoxazole derivatives, such as tert-Butyl (5-methylisoxazol-3-yl)carbamate , have been explored for their potential in pharmaceutical applications. Specifically, novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors . These compounds have shown promise in inhibiting the phosphorylation of FLT3, which is significant in the context of certain leukemias. One such compound led to complete tumor regression in the MV4-11 xenograft model .
Analgesic Development
The isoxazole ring, which is a part of the tert-Butyl (5-methylisoxazol-3-yl)carbamate structure, has been associated with analgesic properties. Research has indicated that the substitution of various groups on the isoxazole ring can impart different levels of analgesic activity, making it a valuable scaffold for developing new pain-relief medications .
Anti-inflammatory Agents
Similarly, the isoxazole nucleus has been found to possess anti-inflammatory properties. This makes tert-Butyl (5-methylisoxazol-3-yl)carbamate a potential candidate for the development of anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Anticancer Research
The structural motif of isoxazole, present in tert-Butyl (5-methylisoxazol-3-yl)carbamate , has been investigated for its anticancer activities. The ability to modulate various biological pathways makes it a compound of interest in the synthesis of new anticancer agents .
Antimicrobial Applications
Research has also highlighted the antimicrobial potential of isoxazole derivatives. This suggests that tert-Butyl (5-methylisoxazol-3-yl)carbamate could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Antiviral Research
The isoxazole ring has shown antiviral activities, which implies that derivatives like tert-Butyl (5-methylisoxazol-3-yl)carbamate could be valuable in the creation of antiviral drugs, particularly against new and emerging viral infections .
Anticonvulsant Properties
Isoxazole compounds have been studied for their anticonvulsant effects. This research avenue could lead to the development of novel treatments for epilepsy and other seizure-related disorders using tert-Butyl (5-methylisoxazol-3-yl)carbamate as a key ingredient .
Antidepressant and Immunosuppressant Potential
Lastly, the isoxazole nucleus has been associated with antidepressant and immunosuppressant activities. This opens up possibilities for tert-Butyl (5-methylisoxazol-3-yl)carbamate to be used in the synthesis of drugs aimed at treating depression and modulating immune responses .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.
properties
IUPAC Name |
tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNLVVSJSRECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453427 |
Source
|
Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97517-66-3 |
Source
|
Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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